![molecular formula C6H2BrCl4NO3S B2435645 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride CAS No. 949204-56-2](/img/structure/B2435645.png)
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
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Description
3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a highly reactive compound that can be used in a variety of research applications, including medicinal chemistry, organic synthesis, and chemical biology.
Scientific Research Applications
Synthesis and Intermediate Applications
- Intermediate for Insecticide Synthesis : 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate for the new insecticide chlor-antraniliprole, can be synthesized using related sulfonyl chloride compounds (Niu Wen-bo, 2011).
- Regioselective Synthesis of Isoxazoles : A reagent like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) with similar sulfonyl chloride structure is used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing the potential of related compounds in synthesizing functionalized isoxazoles (Jing Leng & Hua-Li Qin, 2018).
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Derivatives of similar structures, like 5-bromo-2-chloropyrimidin-4-amine, have shown significant antimicrobial activity, suggesting potential applications of 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride in antimicrobial research (V. L. Ranganatha et al., 2018).
- Anticancer Activity : Related sulfonyl chloride compounds have been utilized in synthesizing compounds with notable anticancer activities, such as in the case of 1-[(5-bromo-2-thienyl)sulfonyl]-5-fluoro-1,2,3,4-tetrahydropyrimidine-2,4-dione (Q. Miao, Xiaowei Yan, & Kejian Zhao, 2010).
Synthesis and Structural Applications
- Synthesis of Heterocycles : Sulfonyl chloride compounds are effective in synthesizing biologically active heterocycles, indicating similar use for 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride in creating diverse heterocyclic structures (R. El-Sayed, 2006).
- Regiocontrolled Synthesis of Polysubstituted Pyrroles : Compounds like 1-sulfonyl-1,2,3-triazoles, related to sulfonyl chlorides, facilitate the synthesis of polysubstituted pyrroles, showing potential pathways for 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride in complex organic syntheses (Tomoya Miura et al., 2013).
properties
IUPAC Name |
3-bromo-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl4NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHWYQBQBCCCDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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